oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
Oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine is a complex organic compound that combines the properties of oxalic acid and a substituted imidazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the introduction of the pyrrole moiety. The final step involves the incorporation of oxalic acid to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.
Comparison with Similar Compounds
Similar Compounds
- Oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine
- Oxalic acid;N-(2,3,5-dimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine
- Oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-1-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
89151-81-5 |
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Molecular Formula |
C12H18N4O4 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H16N4.C2H2O4/c1-7-6-8(2)14(9(7)3)13-10-11-4-5-12-10;3-1(4)2(5)6/h6H,4-5H2,1-3H3,(H2,11,12,13);(H,3,4)(H,5,6) |
InChI Key |
DBSKUUNNAWCKGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1NC2=NCCN2)C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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